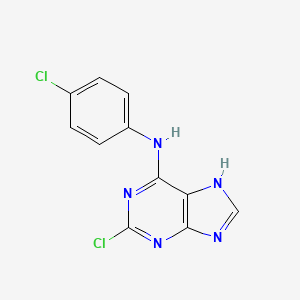

2-Chloro-6-(4-chloroanilino)purine

Description

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N5/c12-6-1-3-7(4-2-6)16-10-8-9(15-5-14-8)17-11(13)18-10/h1-5H,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCZOXNKMXUTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC3=C2NC=N3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 6 4 Chloroanilino Purine and Analogs

Strategic Approaches for Purine (B94841) Core Synthesis

2,6-Dichloropurine (B15474) stands out as a highly versatile and common precursor for the synthesis of 2,6-disubstituted purine derivatives. arkat-usa.orgnih.gov Its utility stems from the differential reactivity of the two chlorine atoms. The chlorine atom at the C-6 position is significantly more susceptible to nucleophilic attack than the one at the C-2 position. arkat-usa.org This reactivity difference allows for selective substitution at the C-6 position while leaving the C-2 chloro group intact, a crucial feature for the synthesis of the target molecule. arkat-usa.orgnih.gov

The synthesis of 2,6-dichloropurine itself can be achieved through several methods, including the chlorination of xanthine (B1682287) using reagents like phosphorus oxychloride. chemicalbook.com This precursor provides a direct and efficient entry point for introducing the anilino moiety at the desired position.

An alternative strategy begins with the commercially available 2-amino-6-chloropurine (B14584). sigmaaldrich.comontosight.airedalyc.org This approach requires a subsequent transformation of the 2-amino group into a chloro group. This conversion is typically accomplished via a Sandmeyer-type reaction, which involves diazotization of the amino group with a diazotizing agent like sodium nitrite (B80452) in the presence of a chlorine source, followed by decomposition of the resulting diazonium salt to yield the 2-chloro derivative. chemicalbook.comgoogle.com This process effectively converts 2-amino-6-chloropurine into 2,6-dichloropurine, which then serves as the intermediate for the subsequent substitution step as described above. google.com While this route involves an additional synthetic step compared to starting directly with 2,6-dichloropurine, the accessibility of 2-amino-6-chloropurine makes it a viable option. google.com

| Precursor | Key Transformation | Advantages | Disadvantages |

| 2,6-Dichloropurine | Direct nucleophilic substitution at C-6 arkat-usa.org | More direct route, fewer steps. | Precursor may be more expensive or less readily available than alternatives. |

| 2-Amino-6-chloropurine | Diazotization to convert C-2 amino to chloro group, followed by nucleophilic substitution chemicalbook.comgoogle.com | Starting material is commercially available and often less expensive. redalyc.org | Requires an additional synthetic step (diazotization). |

Introduction of the Anilino Moiety via Nucleophilic Aromatic Substitution

The introduction of the 4-chloroanilino group at the C-6 position of the purine ring is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.orgmasterorganicchemistry.com This class of reactions is characteristic of electron-poor aromatic and heteroaromatic systems. wikipedia.org

The SNAr mechanism involves the attack of a nucleophile (in this case, the amine) on the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of electron-withdrawing groups on the ring stabilizes this intermediate, thereby facilitating the reaction. masterorganicchemistry.compressbooks.pub The purine ring system is inherently electron-deficient, making it susceptible to such nucleophilic attacks, particularly at the C-2 and C-6 positions when substituted with good leaving groups like halogens. arkat-usa.org

For the synthesis of 6-anilinopurines from 2,6-dichloropurine, the reaction's selectivity is governed by the greater electrophilicity of the C-6 carbon compared to the C-2 carbon. arkat-usa.org This allows the reaction to be controlled to achieve monosubstitution at the desired C-6 position. The reaction is typically carried out by heating the dichloropurine with the desired aniline (B41778) in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.

To synthesize the target compound, 2-Chloro-6-(4-chloroanilino)purine, the precursor 2,6-dichloropurine is reacted specifically with 4-chloroaniline. nih.gov The reaction conditions are chosen to promote the selective displacement of the C-6 chlorine. This is generally achieved by refluxing the reactants in a polar solvent such as ethanol, n-butanol, or isopropanol. The addition of a base, such as triethylamine (B128534) or potassium carbonate, may be used to scavenge the liberated acid.

| Parameter | Typical Condition | Purpose |

| Purine Substrate | 2,6-Dichloropurine | Provides the electrophilic centers for substitution. |

| Nucleophile | 4-Chloroaniline | Introduces the desired anilino moiety. |

| Solvent | Ethanol, n-Butanol, Isopropanol | Provides a medium for the reaction to occur. |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Base (optional) | Triethylamine, Potassium Carbonate | Neutralizes the HCl by-product, driving the reaction to completion. |

Derivatization Strategies for Structural Modification

Once this compound is synthesized, it can serve as a versatile intermediate for creating a library of related analogs. The remaining reactive sites on the molecule provide handles for further functionalization.

One key site for derivatization is the remaining chlorine atom at the C-2 position. Although less reactive than the C-6 position, this chloro group can be displaced by other nucleophiles under more forcing conditions, allowing for the synthesis of 2,6-disubstituted purines with different groups at each position.

Another common strategy involves substitution at the N-9 position of the purine ring. For instance, reaction of the sodium salt of a 2-anilino-6-chloropurine intermediate with electrophiles like glycosyl halides or (2-acetoxyethoxy)methyl bromide can generate N-9 substituted nucleoside and acyclic nucleoside analogs, respectively. nih.gov These modifications can significantly alter the biological properties of the parent compound.

Halogenation at the Purine C2 Position

Introducing a halogen at the C2 position of the purine core is a key step in the synthesis of many purine analogs. This can be achieved either by starting with a pre-halogenated precursor or by introducing the halogen onto the purine scaffold.

One common strategy begins with 2-amino-6-chloropurine. The amino group at the C2 position can be converted to a halogen through diazotization reactions. For instance, using sodium nitrite in the presence of hydrofluoric acid (HBF₄) can yield 2-fluoro-6-chloropurine. redalyc.org A similar transformation can be accomplished to introduce a chloro group. For example, in the synthesis of N²,N3-ε-A from 2-amino-6-chloro-purine riboside, the C2-amino group is converted to a chloro group using phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline. researchgate.net

Another approach involves the direct halogenation of a purine derivative. A notable method is the regiospecific lithiation of a protected purine followed by quenching with a halogen source. For the synthesis of 6-chloro-2-iodopurine, 6-chloro-9-(tetrahydropyran-2-yl)purine was treated with a strong base and then with iodine to afford the 2-iodo derivative in high yield. researchgate.net While this example uses iodine, similar strategies can be adapted for chlorination.

The following table summarizes different methods for C2 halogenation:

Table 1: Methodologies for Halogenation at the Purine C2 Position

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-Amino-6-chloropurine | 40% HBF₄, Sodium Nitrite | 2-Fluoro-6-chloropurinee | redalyc.org |

| 2-Amino-6-chloro-purine riboside | POCl₃, N,N-dimethylaniline, CH₃CN | 2-Chloro-N3-ε-A derivative | researchgate.net |

Modifications on the Anilino Ring System

The substituent at the C6 position of the purine ring is crucial for the molecule's properties and can be readily modified. The most common method for introducing the anilino group and its analogs is through nucleophilic aromatic substitution (SNAr) on a 6-chloropurine (B14466) derivative. nih.gov

By reacting 2,6-dichloropurine with a variety of substituted anilines or other amines, a diverse library of C6-substituted purines can be generated. For example, reacting 2-amino-6-chloropurine with different amines in DMF has been used to create a series of N6-substituted-9H-purine-2,6-diamines. redalyc.org This highlights the versatility of the SNAr reaction in modifying the group at the C6 position.

More advanced techniques like photoredox/nickel dual catalysis offer a modern approach for late-stage functionalization. nih.govacs.org This method allows for the direct cross-coupling of a 6-chloropurine with alkyl bromides under mild conditions, enabling diversification at a final synthetic step. nih.govacs.org This is particularly useful for creating analogs with alkyl groups instead of anilino moieties, but the principle of modifying the C6 substituent remains.

Research has shown that substitutions on the benzylamino skeleton, which is analogous to the anilino system, can lead to compounds with specific biological activities. For instance, the compound 2-chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropyl-9H-purine is derived from such modifications. nih.gov

Table 2: Examples of Modifications at the Purine C6 Position

| Purine Precursor | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloropurine | Various Amines | SNAr | N6-substituted-9H-purine-2,6-diamines | redalyc.org |

| Acylated 2,6-dihalogenopurine nucleoside | Alkyl Amines | SNAr | N6-alkylated cladribine (B1669150) analogue | openaccesspub.org |

Diversification at Other Purine Positions (e.g., N9)

Alkylation at the N9 position of the purine ring is a common strategy for creating analogs, but it often faces the challenge of regioselectivity, with potential for competing alkylation at the N7 position. nih.govacs.orgacs.org

A standard method to achieve N9 alkylation involves treating the purine with a base, such as sodium hydride (NaH) in dimethylformamide (DMF), to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl iodide. nih.govacs.org The regioselectivity of this reaction can be influenced by the substituent at the C6 position. Certain 6-heteroarylpurines can adopt a coplanar conformation that sterically shields the N7 position, leading to exclusive or highly preferential N9 alkylation. nih.govacs.orgbyu.edu For example, treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide resulted in the exclusive formation of the N9-ethylpurine derivative. nih.govacs.org

Novel, metal-free approaches have also been developed. A light-promoted method using Umemoto's reagent can generate N9-alkylated purine nucleoside derivatives from purine bases and a range of ethers, proceeding through a radical relay pathway. rhhz.net This reaction can even be promoted by sunlight. rhhz.net

Table 3: Methods for Diversification at the Purine N9 Position

| Purine Substrate | Reagents | Conditions | Key Feature | Reference(s) |

|---|---|---|---|---|

| 6-(2-butylimidazol-1-yl)-2-chloropurine | NaH, Ethyl Iodide | DMF | Exclusive N9 alkylation due to N7 shielding | nih.govacs.org |

| Purine bases, Ethers | Umemoto's reagent | Visible light / Sunlight | Metal-free, radical relay pathway | rhhz.net |

Analytical Verification of Synthesized Compounds

The structural confirmation and purity assessment of synthesized compounds like this compound are critical. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are fundamental for elucidating the molecular structure. They provide information on the chemical environment of hydrogen and carbon atoms, respectively. nih.gov Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to confirm the regioselectivity of reactions, for instance, to definitively distinguish between N9 and N7 isomers. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the proposed structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as N-H and C-Cl bonds. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a photodiode-array (PDA) detector, is a powerful tool for assessing the purity of the synthesized compound and for separating it from byproducts and starting materials. frontiersin.org Ultra-performance liquid chromatography (UPLC) offers higher resolution and sensitivity with shorter run times. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, making it ideal for the comprehensive analysis and quantification of purine analogs in complex mixtures. creative-proteomics.com

Other Methods:

Single-Crystal X-ray Diffraction: When a suitable single crystal can be obtained, X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared against the calculated theoretical values to support the molecular formula. nih.gov

Melting Point Determination: The melting point is a physical property used as an indicator of purity. A sharp melting point range typically suggests a pure compound. nih.gov

Table 4: Analytical Techniques for Compound Verification

| Technique | Purpose | Information Provided | Reference(s) |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment of H and C atoms, connectivity | nih.gov |

| HMBC NMR | Regiochemistry Confirmation | Long-range H-C correlations | researchgate.net |

| Mass Spectrometry (MS) | Molecular Weight Determination | Molecular ion peak, fragmentation patterns | nih.gov |

| FT-IR Spectroscopy | Functional Group Identification | Presence of specific chemical bonds | nih.gov |

| HPLC/UPLC-PDA | Purity Assessment & Quantification | Separation of components, retention time, UV-Vis spectra | frontiersin.org |

| LC-MS/MS | Comprehensive Analysis | Separation, quantification, and structural confirmation | creative-proteomics.com |

| X-ray Diffraction | Absolute Structure Determination | 3D molecular structure, bond lengths/angles | researchgate.netnih.gov |

| Elemental Analysis | Formula Verification | Percentage composition of C, H, N | nih.gov |

| Melting Point | Purity Indication | Physical property of the solid compound | nih.gov |

Biological Activity Profiling of 2 Chloro 6 4 Chloroanilino Purine

Enzyme Inhibition Potency

Cytokinin Oxidase/Dehydrogenase (CKX) Inhibition

Cytokinin oxidase/dehydrogenase (CKX) is a key enzyme in the regulation of cytokinin levels in plants, which are crucial for various aspects of plant growth and development. The inhibition of CKX can lead to increased cytokinin levels, a desirable trait in agriculture for improving crop yields and stress resistance.

While direct studies on the CKX inhibitory activity of 2-Chloro-6-(4-chloroanilino)purine are not extensively documented in publicly available literature, research on related 2-substituted 6-anilinopurines has shown promise. A patent for substituted 6-anilinopurine (B17677) derivatives highlights that 2-substituted analogs, particularly those with 2-chloro, 2-fluoro, and 2-amino groups, are effective inhibitors of CKX. google.com This suggests that this compound, by virtue of its 2-chloro and 6-anilinopurine core structure, is a strong candidate for CKX inhibition. The development of such inhibitors is aimed at creating compounds with improved selectivity and efficacy for agricultural applications. google.com

Other classes of compounds, such as diphenylurea derivatives, have also been identified as potent CKX inhibitors, with some showing IC50 values in the nanomolar range. nih.gov This broader context underscores the significance of targeting CKX for biotechnological and agricultural advancements. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition by Related Analogs

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. nih.govnih.gov Dysregulation of CDK activity is a hallmark of cancer, making them an attractive target for anticancer drug development. nih.gov Several purine (B94841) analogs have been identified as potent inhibitors of CDKs.

For instance, a series of 2-aminopurine (B61359) derivatives were designed and synthesized as selective CDK2 inhibitors. One of the lead compounds from this series demonstrated a good CDK2 inhibitory activity with an IC50 of 19 nM and showed anti-proliferative activity in triple-negative breast cancer cells. nih.gov The general mechanism of CDK4/6 inhibitors involves blocking the phosphorylation of the Retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase. youtube.comecancer.org This leads to cell cycle arrest and can also induce a senescence-like phenotype and apoptosis in cancer cells. youtube.com

The structural similarity of this compound to these known CDK-inhibiting purine scaffolds suggests its potential to exhibit similar activity.

Adenosine (B11128) Deaminase (ADA) Inhibition by Related Analogs

Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. patsnap.com Inhibition of ADA can lead to an accumulation of adenosine, which has various physiological effects and therapeutic applications, including in cancer and autoimmune diseases. patsnap.com

Research has shown that modifications to the purine ring can significantly affect a compound's susceptibility to ADA. Notably, the introduction of a halogen atom, such as chlorine, at the C2 position of the purine ring can render the nucleoside resistant to deamination by ADA. nih.gov This is a key feature of several antitumor drugs like Cladribine (B1669150) and Fludarabine. nih.gov Given that this compound possesses a chlorine atom at the C2 position, it is plausible that it or its nucleoside derivatives could be resistant to ADA, potentially enhancing their biological lifetime and efficacy.

Furthermore, studies on other purine analogs, such as 2,6-diaminopurine (B158960), have shown that they can interact with enzymes of the purine salvage pathway, with the deoxyriboside of 2,6-diaminopurine being a substrate for ADA. nih.gov This highlights the complex interactions between substituted purines and ADA.

Other Enzyme Modulations by Purine Analogs

Beyond CKX, CDKs, and ADA, purine analogs have been shown to modulate the activity of other enzymes. For example, a study on 2-(p-n-butylanilino)purines found that these compounds were inhibitors of mammalian DNA polymerase alpha, an essential enzyme in DNA replication. nih.gov The most potent inhibitors in this series were the 6-methoxy and 6-methylthio derivatives. nih.gov

Another related compound, 2-amino-6-chloro-1-deazapurine, was found to have two sites of inhibition in the purine biosynthesis pathway. The more sensitive site was an early step in the pathway, while a less sensitive site was the conversion of inosine monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP), a reaction catalyzed by IMP dehydrogenase. google.com

These findings indicate that the 2,6-disubstituted purine scaffold is a versatile platform for developing inhibitors of various enzymes involved in critical cellular processes.

Effects on Cellular Processes

Modulation of Cell Proliferation

The ability of purine analogs to inhibit key enzymes involved in cell cycle regulation and nucleotide metabolism often translates into potent effects on cell proliferation. Numerous studies have demonstrated the antiproliferative activity of various purine derivatives.

For example, a series of 2-chloropurine arabinonucleosides bearing chiral amino acid amides at the C6 position were synthesized and evaluated for their antiproliferative activity against the human acute myeloid leukemia cell line U937. nih.gov One of these compounds, 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine, showed an IC50 value of 16 μM. nih.gov

In another study, 2-(p-n-butylanilino)purine derivatives were tested for their ability to inhibit the growth of HeLa cells. The "adenine" analogue, 2-(p-n-butylanilino)-2'-deoxyadenosine, was a particularly potent inhibitor with an IC50 of 1 μM for the inhibition of [3H]thymidine incorporation into DNA. nih.gov The antiproliferative effects of these compounds were often linked to their ability to inhibit DNA synthesis. nih.gov

Given that this compound shares the 2-chloro-6-substituted purine core with these active compounds, it is highly likely to exhibit similar antiproliferative properties.

Interactive Data Table: Antiproliferative Activity of Related Purine Analogs

| Compound | Cell Line | Activity | IC50 | Source |

| 9-β-D-Arabinofuranosyl-2-chloro-6-(Nα-L-serinylamido)-purine | U937 (Human acute myeloid leukemia) | Antiproliferative | 16 μM | nih.gov |

| 2-(p-n-butylanilino)-2'-deoxyadenosine | HeLa | Inhibition of [3H]thymidine incorporation | 1 μM | nih.gov |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine | HeLa | Inhibition of [3H]thymidine incorporation | 25 μM | nih.gov |

| 2-(p-n-butylanilino)adenine | HeLa | Growth inhibition | - | nih.gov |

Influence on Cell Viability

The influence of this compound and related analogs on cell viability is a critical aspect of their biological profile. Studies on various purine derivatives have demonstrated a range of cytotoxic and antiproliferative effects. For instance, derivatives of 2-(p-n-butylanilino)purine have been shown to inhibit the growth of exponentially growing HeLa cells. In these studies, the deoxyribonucleoside forms of these compounds, such as 2-(p-n-butylanilino)-2'-deoxyadenosine (BuAdA), were considerably more potent, with an IC50 value of 1 µM, than their base counterparts.

In other research, certain 2-amino-6-chloropurine (B14584) derivatives that exhibited high tuberculostatic activity were evaluated for their cytotoxicity against human embryo fibroblasts using the MTT test. These compounds were found to be essentially nontoxic, with IC50 values greater than 50 μM nih.gov. Similarly, 9-benzyl-2-chloro-6-(2-furyl)purine, a compound with notable antimycobacterial activity, exhibited relatively low cytotoxicity nih.gov.

A pilot study investigating the non-cytotoxic concentrations of different purine analogs on embryonic avian and mammalian cell lines revealed that mammalian cells showed higher resistance to the tested substances compared to avian cells nih.gov. This suggests that the cytotoxic effects of purine analogs can be cell-type dependent. The table below summarizes the cytotoxic or antiproliferative activity of several purine analogs.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | IC50 Value |

| 2-(p-n-butylanilino)-2'-deoxyadenosine (BuAdA) | HeLa | Growth inhibition | 1 µM |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) | HeLa | Growth inhibition | 25 µM |

| 2-amino-6-chloropurine derivatives | Human embryo fibroblasts | Essentially nontoxic | > 50 μM nih.gov |

| 9-benzyl-2-chloro-6-(2-furyl)purine | Not specified | Relatively low cytotoxicity | Not specified nih.gov |

Impact on Cell Differentiation and Morphogenesis

Extracellular purine nucleosides and nucleotides are recognized as fundamental intercellular signals that can modulate cellular processes such as cell division and morphogenesis. nih.gov These molecules, often released from damaged or hypoxic cells, can stimulate proliferation and morphological changes in various cell types. nih.gov It has been observed that purines can induce differentiation in certain cells and may work in concert with other growth factors to promote these effects. nih.gov For example, they can act synergistically with nerve growth factor to stimulate neurite outgrowth from a pheochromocytoma cell line (PC12) nih.gov.

The structural class of 6-substituted aminopurines, to which this compound belongs, has been associated with cytokinin activity in plants, where they regulate growth and differentiation nih.gov. While this activity is primarily characterized in botanical contexts, the fundamental role of the purine scaffold in cell signaling is conserved across kingdoms. In mammalian systems, purinergic signaling is known to be involved in a multitude of processes, including cell differentiation amerigoscientific.com. For instance, purine receptors have been implicated in the osteogenic differentiation of mesenchymal stem cells amerigoscientific.com. The specific effects of this compound on mammalian cell differentiation and morphogenesis, however, require more direct investigation.

Immunomodulatory Effects of Purine Analogs

Recent studies have highlighted the immunomodulatory properties of purine analogs, which may contribute significantly to their therapeutic effects. Some adenosine analogs are thought to possess previously unrecognized immunomodulatory functions that complement their direct antiviral or anticancer activities. This immunomodulatory action is hypothesized to occur through the antagonism of the Adenosine A2A Receptor (A2AR).

Adenosine, which is structurally similar to these analogs, can suppress T-cell responses through the activation of A2AR. By acting as A2AR antagonists, certain purine analogs can block these immunosuppressive signals, thereby boosting the adaptive immune response. This can lead to enhanced T-cell infiltration and function, which is beneficial in clearing viral infections and in cancer immunotherapy. For example, treatment with a non-antiviral A2AR antagonist was shown to promote T-cell infiltration and viral clearance in mice infected with SARS-CoV-2. These findings suggest a dual mechanism for some antiviral purine analogs: a direct intrinsic antiviral effect and an indirect immunomodulatory effect that enhances the host's immune response.

General Antiviral and Anticancer Effects

The purine scaffold is a well-established pharmacophore for the development of antiviral and anticancer agents. A series of 6-anilino-9-benzyl-2-chloropurines, which are structurally related to this compound, were synthesized and evaluated for their antirhinovirus activity nih.gov. The structure-activity relationship studies from this series revealed that compounds with small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B nih.gov.

In the realm of anticancer research, various substituted purines have demonstrated significant activity. The general mechanism of action for many purine analogs as anticancer agents involves the disruption of nucleic acid synthesis or the inhibition of key enzymes in cellular metabolism. For instance, 2-(p-n-butylanilino)purines have been identified as inhibitors of mammalian DNA polymerase alpha. The introduction of substituents at the 2, 6, and 9 positions of the purine ring can enhance both the binding affinity and selectivity for protein kinases, which are critical enzymes in the proliferation and survival of tumor cells. Some 2,6,9-trisubstituted purine derivatives have shown potent cytotoxic activity against various cancer cell lines, with one compound inducing apoptosis and causing cell cycle arrest at the S-phase in HL-60 cells.

Antimycobacterial Activity of Related Purines

A significant body of research has focused on the antimycobacterial potential of purine derivatives. Several studies have identified 2-substituted-6-anilinopurines and related compounds as promising inhibitors of Mycobacterium tuberculosis. The presence of a chlorine atom at the 2-position of the purine ring has been shown to enhance antimycobacterial activity nih.gov.

One notable compound, 9-benzyl-2-chloro-6-(2-furyl)purine, demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/mL against M. tuberculosis H37Rv nih.gov. This compound was also active against several drug-resistant strains of M. tuberculosis nih.gov. In another study, 2-amino-6-chloropurine and its N-acyl derivatives showed high tuberculostatic activity with MIC values ranging from 0.35 to 1.5 μg/ml against both laboratory and clinical multidrug-resistant M. tuberculosis strains nih.gov. The table below presents the antimycobacterial activity of selected purine derivatives.

| Compound/Derivative Class | Target Organism(s) | Activity (MIC) |

| 9-benzyl-2-chloro-6-(2-furyl)purine | M. tuberculosis H37Rv | 0.78 µg/mL nih.gov |

| 2-amino-6-chloropurine derivatives | M. tuberculosis H37Rv, M. avium, M. terrae, MDR-TB | 0.35 – 1.5 μg/ml nih.gov |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one | M. tuberculosis | 4 µM nih.gov |

The mechanism of action for some of these antitubercular purines has been identified as the inhibition of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), an essential enzyme for the biosynthesis of the mycobacterial cell wall nih.gov.

In Vitro Biological Assay Methodologies

A variety of in vitro biological assay methodologies are employed to characterize the biological activity of purine analogs like this compound.

To assess the influence on cell viability and cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. It has been utilized to determine the IC50 values of purine derivatives against various cell lines, including human embryo fibroblasts nih.gov.

For evaluating antimycobacterial activity, the broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. This method involves preparing two-fold dilutions of the test compound in a liquid broth medium and then inoculating with the mycobacterial strain. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria. The radiometric method is another rapid technique used to investigate inhibitory activity against M. tuberculosis.

The anticancer potential of these compounds is often investigated through a battery of assays. Inhibition of DNA synthesis can be measured by monitoring the incorporation of radiolabeled nucleotides, such as [3H]thymidine, into the DNA of cultured cells like HeLa cells. The direct inhibitory effect on specific enzymes, such as DNA polymerase alpha, can also be assayed. Furthermore, the ability of a compound to induce apoptosis and affect the cell cycle is analyzed using techniques like flow cytometry.

To study the immunomodulatory effects, in vitro assays with primary T-cells are conducted to assess the antagonism of the Adenosine A2A Receptor and its downstream immunological consequences.

| Assay Type | Purpose | Example Application |

| MTT Assay | To determine cytotoxicity and cell viability (IC50) | Testing toxicity of 2-amino-6-chloropurine derivatives on human embryo fibroblasts nih.gov |

| Broth Microdilution | To determine Minimum Inhibitory Concentration (MIC) against bacteria | Evaluating antimycobacterial activity of purine analogs against M. tuberculosis |

| Radiometric Method | To rapidly assess antimycobacterial activity | Investigating inhibitory activity against M. tuberculosis |

| [3H]Thymidine Incorporation | To measure inhibition of DNA synthesis | Assessing antiproliferative effects of 2-(p-n-butylanilino)purines in HeLa cells |

| Enzyme Inhibition Assay | To determine the inhibitory effect on specific enzymes | Measuring inhibition of DNA polymerase alpha by purine derivatives |

| Flow Cytometry | To analyze apoptosis and cell cycle distribution | Studying the mechanism of anticancer activity of 2,6,9-trisubstituted purines |

| A2AR Antagonism Assay | To assess immunomodulatory effects | Evaluating the interaction of adenosine analogs with the A2A receptor in primary T-cells |

Mechanistic Elucidation of 2 Chloro 6 4 Chloroanilino Purine Action

Molecular Target Identification and Characterization

Research into the mechanism of action of 2-Chloro-6-(4-chloroanilino)purine has led to the identification of several key molecular targets. These interactions are fundamental to understanding the compound's biological effects.

Cytokinin Dehydrogenase (CKX): One of the most well-characterized targets of this compound is cytokinin dehydrogenase (CKX), a key enzyme in the regulation of cytokinin levels in plants. Cytokinins are a class of plant hormones that promote cell division and have a profound impact on plant growth and development. CKX catalyzes the irreversible degradation of cytokinins, thereby controlling their homeostasis.

Studies on Arabidopsis thaliana have demonstrated that this compound is a potent inhibitor of CKX. Specifically, it has been shown to inhibit the activity of Arabidopsis thaliana cytokinin dehydrogenase 2 (AtCKX2). The inhibitory activity is significant, with a reported IC50 value of 25.4 µM in an assay where the enzyme was expressed in Saccharomyces cerevisiae. This inhibition of CKX leads to an accumulation of cytokinins, which can have wide-ranging effects on plant development.

Cyclin-Dependent Kinases (CDKs): While direct experimental data for the interaction of this compound with cyclin-dependent kinases (CDKs) is not extensively available, the broader class of 2,6,9-trisubstituted purines, to which this compound belongs, is well-known for its CDK inhibitory activity. CDKs are a family of protein kinases that are central to the control of the cell cycle. The progression through the different phases of the cell cycle is driven by the sequential activation and inactivation of various CDK-cyclin complexes.

Structure-activity relationship studies on various purine (B94841) analogues have revealed that substitutions at the C2, N6, and N9 positions of the purine ring are critical for their inhibitory potency against CDKs. For instance, compounds with anilino or benzylamino groups at the C6 position, similar to the 4-chloroanilino group in the target compound, have shown significant CDK inhibitory activity. These compounds typically act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the CDK catalytic subunit. This competitive inhibition prevents the phosphorylation of CDK substrates, leading to cell cycle arrest.

Adenosine (B11128) Deaminase (ADA): Adenosine deaminase (ADA) is another enzyme that is potentially targeted by this compound, given that other purine analogues have been shown to inhibit its activity. ADA is a crucial enzyme in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. This regulation of adenosine levels is important for various physiological processes, including neurotransmission and immune responses. While specific kinetic data for the inhibition of ADA by this compound is not yet reported, the structural similarity to known ADA inhibitors suggests it as a plausible target.

In addition to enzymatic targets, this compound has been shown to interact with cellular receptors, particularly those involved in cytokinin signaling in plants. In Arabidopsis thaliana, cytokinin perception is mediated by a family of histidine kinase receptors.

Binding assays have revealed that this compound can bind to the cytokinin receptors Histidine Kinase 3 (AHK3) and Histidine Kinase 4 (AHK4, also known as CRE1/WOL). The compound exhibits binding affinity with EC50 values of 15 µM for AHK3 and 50 µM for AHK4. This interaction with cytokinin receptors suggests that the compound can directly modulate cytokinin signaling pathways at the perception level, in addition to its effects on cytokinin metabolism through CKX inhibition.

The following table summarizes the known interactions of this compound with its molecular targets.

| Target Name | Organism | Assay Description | Activity | Value (µM) |

| Cytokinin dehydrogenase 2 | Arabidopsis thaliana | Inhibition of AtCKX2 expressed in Saccharomyces cerevisiae | IC50 | 25.4 |

| Histidine kinase 3 (AHK3) | Arabidopsis thaliana | Binding affinity | EC50 | 15 |

| Histidine kinase 4 (AHK4/CRE1) | Arabidopsis thaliana | Binding affinity | EC50 | 50 |

The impact of this compound on nucleic acid function is an area that requires further investigation. However, based on the activities of other purine analogues, some potential mechanisms can be inferred. Purine derivatives can interfere with nucleic acid metabolism and function in several ways. They can be incorporated into DNA and RNA, leading to chain termination or altered protein synthesis. They can also inhibit enzymes involved in nucleotide biosynthesis, thereby depleting the precursors necessary for DNA and RNA synthesis. While direct evidence for this compound's interaction with nucleic acids is not yet available, its structural resemblance to purine bases makes this a plausible area of its biological activity.

Cellular Signaling Pathway Interventions

By interacting with the molecular targets described above, this compound can intervene in critical cellular signaling pathways, leading to observable physiological changes.

The dual action of this compound on both cytokinin degradation (via CKX inhibition) and perception (via receptor binding) positions it as a significant modulator of cytokinin signaling in plants. By inhibiting CKX, the compound leads to an increase in endogenous cytokinin levels. Concurrently, its interaction with cytokinin receptors can either mimic or antagonize the effects of natural cytokinins, depending on the specific nature of the interaction.

These interventions in the cytokinin signaling pathway can have profound effects on plant growth and development. Increased cytokinin levels are known to promote cell division, delay senescence, and influence root and shoot architecture. Therefore, this compound has the potential to be used as a tool to manipulate these processes in agricultural and horticultural applications.

The potential inhibition of CDKs by this compound suggests a direct intervention in the cell cycle regulatory network. The cell cycle is a tightly controlled process, and its dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.

Purine-based CDK inhibitors typically induce cell cycle arrest at specific checkpoints, most commonly at the G1/S or G2/M transitions. By blocking the activity of CDKs, these inhibitors prevent the phosphorylation of key substrates required for progression to the next phase of the cell cycle. For example, inhibition of CDK2 can block the transition from G1 to S phase, while inhibition of CDK1 can cause a G2/M arrest. The specific effects of this compound on the cell cycle would depend on its selectivity and potency against different CDK-cyclin complexes, an area that warrants further detailed investigation.

Purine Nucleotide Cycle Modulation

The purine nucleotide cycle is a critical metabolic pathway, particularly in muscle and brain tissue, that plays a significant role in cellular energy homeostasis. It involves the interconversion of purine nucleotides, specifically the deamination of adenosine monophosphate (AMP) to inosine monophosphate (IMP), followed by the resynthesis of AMP from IMP. This cycle is integral to maintaining the cellular energy charge and providing intermediates for other metabolic pathways.

While direct studies on the effect of this compound on the purine nucleotide cycle are not extensively documented in publicly available literature, its structural similarity to other known purine analogs allows for informed scientific inference. Purine analogs are well-established modulators of nucleotide metabolism, often acting as competitive inhibitors of the enzymes involved. nih.govyoutube.com

The key enzymes of the purine nucleotide cycle that could be potential targets for this compound include:

AMP deaminase: This enzyme catalyzes the conversion of AMP to IMP and ammonia. Inhibition of AMP deaminase by a purine analog would lead to an accumulation of AMP. A structurally related compound, 2-amino-6-chloro-1-deazapurine, has been shown to inhibit AMP deaminase, suggesting a potential similar mechanism for this compound.

Adenylosuccinate Synthetase: This enzyme is involved in the conversion of IMP to adenylosuccinate, a precursor to AMP. Inhibition of this step would disrupt the regeneration of AMP from IMP.

Adenylosuccinate Lyase: This enzyme catalyzes the final step in the regeneration of AMP from adenylosuccinate. Studies have shown that inhibition of adenylosuccinate lyase can disrupt the purine nucleotide cycle, leading to muscle dysfunction. nih.gov

Furthermore, the action of this compound may extend to influencing the broader purine metabolic network that feeds into the purine nucleotide cycle. For instance, its potential inhibition of enzymes like xanthine (B1682287) oxidase could indirectly modulate the purine nucleotide pool. Xanthine oxidase is a key enzyme in the catabolism of purines, converting hypoxanthine (B114508) and xanthine to uric acid. nih.gov By inhibiting this enzyme, the degradation of purine bases would be reduced, potentially leading to an increase in the substrates available for the salvage pathways that replenish the nucleotide pool, thereby influencing the dynamics of the purine nucleotide cycle.

Molecular Level Interactions (e.g., Protein-Ligand Binding)

The biological activity of this compound is fundamentally determined by its interactions with specific protein targets. As a purine analog, it is likely to bind to the active sites of enzymes that normally process endogenous purines. The nature and strength of these protein-ligand interactions dictate the compound's inhibitory potency and selectivity.

Potential Protein Targets and Binding Affinities:

While specific binding affinity data for this compound is scarce in the public domain, data for structurally related compounds can provide valuable insights into its potential molecular interactions.

Cytokinin Dehydrogenase: A compound with high structural similarity, 2-chloro-6-(3-methoxyphenyl)aminopurine (also known as INCYDE), is a known inhibitor of cytokinin degradation. nih.gov Cytokinins are a class of plant hormones that are structurally related to adenine (B156593). Cytokinin dehydrogenase is the enzyme responsible for their degradation. The inhibition of this enzyme by a purine analog suggests a direct binding interaction. Given the structural resemblance, it is plausible that this compound also targets cytokinin dehydrogenase.

Xanthine Oxidase: This enzyme is a well-established target for purine analogs. For instance, allopurinol, a widely used drug, is a potent inhibitor of xanthine oxidase. nih.gov The inhibition of xanthine oxidase by various purine analogs has been extensively studied, with reported IC50 and Ki values indicating strong binding affinities. For example, the preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine (B14735) and 2-amino-6-purinethiol has been demonstrated, with Ki values in the micromolar range. nih.gov This suggests that this compound could also bind to and inhibit xanthine oxidase.

Adenosine Deaminase (ADA): The introduction of a halogen at the C2 position of the purine ring has been shown to confer resistance to deamination by adenosine deaminase. nih.gov This suggests that this compound is likely a poor substrate for ADA and may even act as an inhibitor, thereby influencing the levels of adenosine and its derivatives.

Interactive Data Table of Related Compound Binding Affinities:

The following table presents inhibitory data for compounds structurally related to this compound, illustrating the potential range of binding affinities for its likely protein targets. It is important to note that these values are for related compounds and not for this compound itself.

| Compound Name | Target Enzyme | Parameter | Value (µM) |

| 2-amino-6-hydroxy-8-mercaptopurine | Xanthine Oxidase | IC50 | 17.71 ± 0.29 |

| 2-amino-6-purinethiol | Xanthine Oxidase | IC50 | 16.38 ± 0.21 |

| 2-amino-6-hydroxy-8-mercaptopurine | Xanthine Oxidase | Ki | 5.78 ± 0.48 |

| 2-amino-6-purinethiol | Xanthine Oxidase | Ki | 6.61 ± 0.28 |

Data sourced from a study on preferential xanthine oxidase inhibitors. nih.gov

The molecular interactions underpinning these binding events would involve a combination of hydrogen bonds, hydrophobic interactions, and potentially halogen bonds, given the presence of chlorine atoms in this compound. The precise nature of these interactions would require detailed structural studies, such as X-ray crystallography or computational modeling, of the compound bound to its target enzymes.

Advanced Research Approaches and Future Directions

Computational Chemistry and Molecular Modeling Applications

Computational methods are indispensable in modern drug discovery, offering predictive power that accelerates research and reduces costs. For a molecule like 2-Chloro-6-(4-chloroanilino)purine, these tools can model its interactions with biological targets, elucidate its structural properties, and guide the design of new, more potent analogs.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are employed to understand how it fits into the binding site of a target protein. These simulations calculate a binding energy or scoring function, which estimates the strength of the interaction.

While specific docking studies detailing the binding of this compound are not extensively published, the methodology is widely applied to similar purine (B94841) analogs. For instance, studies on other substituted purines demonstrate that the purine core can form critical hydrogen bonds with the hinge region of protein kinases, a common target for this class of compounds. The anilino group and the chlorine substituents would then be explored for their roles in occupying hydrophobic pockets and forming additional interactions, which are key to determining binding affinity and selectivity. Research on similar heterocyclic compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, has successfully used molecular docking to predict binding to cancer-related protein targets, confirming that these computational approaches can identify potent interactions. nih.gov

Table 1: Illustrative Molecular Docking Data for Analogous Compounds

| Compound Series | Target Protein | Key Interactions Observed | Predicted Binding Energy (kcal/mol) |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | 6TJU (Leukemia) | Hydrogen Bonds, Van der Waals | -12.18 |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | 6FSO (Myeloma) | Van der Waals | -92.75 (Total Energy Score) |

This table presents example data from studies on different heterocyclic compounds to illustrate the outputs of molecular docking simulations. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of a molecule. For this compound, these calculations can determine properties like molecular orbital energies, charge distribution, and the planarity of the purine ring system.

Such analyses on related substituted purines have been used to support experimental findings from NMR and X-ray crystallography. researchgate.net For example, calculations can confirm the coplanarity of the purine ring with its substituents, which can be crucial for effective π-π stacking interactions within a protein's binding site. researchgate.net These structural insights are vital for a precise understanding of the molecule's conformation and its contribution to the binding affinity.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the compound-target complex over time. MD simulations model the movements and conformational changes of the protein and the ligand, providing insights into the stability of the binding and the role of solvent molecules.

Specific MD simulation studies for this compound are not widely available. However, the application of this technique would be invaluable. An MD simulation could reveal whether the initial docked pose is stable, identify key water molecules that mediate interactions, and highlight flexible regions of the protein that adapt to the ligand. This dynamic picture helps to refine the understanding of the binding mechanism and can explain why some compounds are more potent than others, even with similar static binding poses. The methodology has been used to differentiate the effects of anesthetic and nonanesthetic molecules on protein channel dynamics, showcasing its power to reveal subtle but critical changes in molecular interactions. nih.gov

In silico or virtual screening uses the known structure of this compound as a scaffold to search large compound libraries for novel, related molecules with potentially improved properties. This process can be either structure-based, using the docking pose of the lead compound, or ligand-based, using its shape and chemical features. This approach allows for the rapid and cost-effective identification of new candidates for synthesis and biological testing, significantly accelerating the drug discovery pipeline.

Crystallographic Analysis of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule and its complexes. Obtaining a crystal structure of this compound bound to its biological target would provide definitive, high-resolution information about its binding mode.

This analysis would precisely reveal:

The specific amino acid residues in the target protein that interact with the compound.

The exact hydrogen bonding network between the purine core and the protein.

The orientation of the 4-chloroanilino group within the binding pocket.

The role of the chlorine atom on the purine ring.

While a crystal structure for this specific compound-target complex is not publicly available, crystallographic studies on related purine analogs have been instrumental. For example, the crystal structure of 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine has been resolved, providing detailed information on its molecular conformation and intermolecular interactions. researchgate.netnih.gov Such studies serve as a blueprint for how crystallographic analysis can validate and refine computational models for this compound.

Table 2: Crystallographic Data for an Analogous Purine Derivative

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

| 2-Chloro-6-(2-furyl)-9-(4-methoxybenzyl)-9H-purine | Monoclinic | P2₁/c | Two independent molecules in the asymmetric unit, intermolecular hydrogen bonding. | nih.gov |

Development of Targeted Analogs for Enhanced Selectivity and Potency

The development of targeted analogs of this compound is guided by structure-activity relationship (SAR) studies. SAR explores how modifying the chemical structure of a compound affects its biological activity. By systematically altering different parts of the molecule—such as the substituents on the purine ring or the anilino group—researchers can optimize for higher potency and selectivity towards a specific biological target while minimizing off-target effects.

The 2-chloro-6-substituted purine scaffold is a versatile template for generating extensive chemical libraries. Research into related purine series has established key SAR insights:

Substitution at the 6-position: The chlorine at the 6-position of a purine is a common starting point for nucleophilic substitution, allowing for the introduction of a wide variety of amine, ether, or thioether groups. Studies on 2-amino-6-chloropurine (B14584) derivatives have shown that introducing different alkyl or aryl groups at this position significantly modulates biological activity. nih.govredalyc.org

Substitution at the 2-position: The chlorine atom at the 2-position can also be modified, though it is often retained for its contribution to binding affinity, potentially through halogen bonding or by influencing the electronic properties of the purine ring.

Substitution on the aniline (B41778) ring: The 4-chloro substituent on the aniline ring is critical for activity. Modifying this part of the molecule by changing the position or nature of the substituent can fine-tune the compound's fit within the target's binding pocket.

The goal of these synthetic efforts is to create analogs with an improved therapeutic index, meaning they are highly effective against their intended target at concentrations that are not toxic to normal cells.

Table 3: Structure-Activity Relationship (SAR) Insights from Related Purine Analogs

| Position of Modification | Type of Substituent | Effect on Activity | Reference |

| Purine C6 | N-Alkyl groups (allyl, propyl) | Effective antiviral activity against CMV, VZV, HBV. | nih.gov |

| Purine C6 | O-Alkyl groups (allyl, propyl) | Effective antiviral activity against CMV, VZV, HBV. | nih.gov |

| Purine C6 | S-Alkyl groups (propane, pentane) | Effective antiviral activity against CMV, VZV, HBV. | nih.gov |

| Quinoline C6 (analogous position) | Chloro group | Improved antiplasmodial potency compared to H, OMe, or F. | nih.gov |

Exploration of Potential Multitargeting Approaches

The concept of designing single chemical entities that can modulate multiple biological targets, known as polypharmacology, is a burgeoning area in drug discovery. The purine scaffold is recognized as a "privileged structure," capable of interacting with a wide range of biological targets, particularly protein kinases. nih.gov The deregulation of kinase activity is a hallmark of many diseases, including cancer, neurodegenerative disorders, and infectious diseases. researchgate.net

The structure of this compound, with its disubstituted purine core, is analogous to many known kinase inhibitors. Research on structurally related 2,6,9-trisubstituted purines has demonstrated their potential as antitumor agents, with some compounds inducing apoptosis in cancer cell lines. nih.gov For instance, a series of 2,6,9-trisubstituted purine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, with some showing promising activity and selectivity. nih.gov Furthermore, studies on other substituted purines have revealed dual inhibitory activity against key signaling kinases, such as Src and Abl. researchgate.net

The potential for this compound to act as a multitargeting agent is also suggested by the diverse biological activities observed in analogous compounds. For example, a series of 6-anilino-9-benzyl-2-chloro-purines displayed significant antirhinovirus activity, indicating that the anilino and chloro substitutions can confer potent biological effects. nih.gov Additionally, other 2-chloro-6-substituted purines have shown profound and selective activity against Mycobacterium tuberculosis. nih.gov

Future research should focus on a comprehensive screening of this compound against a broad panel of kinases and other relevant biological targets. This would elucidate its selectivity profile and identify potential multitargeting opportunities. Such studies could pave the way for its development as a novel therapeutic for complex diseases where targeting a single pathway may be insufficient.

Application in Agricultural Research for Crop Improvement

Cytokinins are a class of plant hormones that play a crucial role in regulating plant growth and development, including cell division, differentiation, and senescence. researchgate.net Synthetic cytokinin analogues have been explored for their potential to enhance crop yield and resilience. The structural resemblance of this compound to adenine-based cytokinins suggests it may possess similar biological activities in plants.

Research on synthetic cytokinin analogues has shown that they can have significant effects on plant physiology. For instance, some synthetic analogues exhibit profound inhibitory effects on enzymes like 15-lipoxygenase, which is involved in plant stress responses. nih.gov This suggests that synthetic purines could be used to modulate plant responses to environmental challenges.

Of particular relevance is the investigation of compounds structurally similar to this compound. For example, certain 2-chloro-6-(halogenobenzylamino)purine ribosides have demonstrated strong cytokinin activity in bioassays, with some derivatives significantly delaying chlorophyll (B73375) loss, a marker of senescence. researchgate.net

Future research should involve direct application of this compound in plant tissue culture and whole-plant systems to evaluate its cytokinin-like activity. Key parameters to investigate would include effects on seed germination, root development, shoot proliferation, and delay of senescence. Furthermore, its impact on crop yield and tolerance to abiotic stresses such as drought and salinity should be assessed.

Below is a hypothetical data table illustrating the type of research findings that could be generated from such studies, comparing the effects of this compound to a standard cytokinin like 6-benzylaminopurine (B1666704) (BAP).

| Treatment | Concentration (µM) | Wheat Seedling Shoot Length (cm) | Tobacco Callus Fresh Weight (g) |

| Control | 0 | 5.2 ± 0.4 | 0.8 ± 0.1 |

| BAP | 1 | 7.8 ± 0.5 | 2.5 ± 0.3 |

| BAP | 10 | 8.5 ± 0.6 | 3.1 ± 0.4 |

| This compound | 1 | 6.5 ± 0.4 | 1.9 ± 0.2 |

| This compound | 10 | 7.9 ± 0.5 | 2.8 ± 0.3 |

| This compound | 50 | 7.1 ± 0.5 | 2.2 ± 0.3 |

Application in Cell Biology for Directed Differentiation Studies

The ability to control the differentiation of stem cells into specific cell types holds immense promise for regenerative medicine and disease modeling. Purinergic signaling, which involves the interaction of extracellular purines and pyrimidines with specific cell surface receptors, has been shown to play a significant role in regulating stem cell fate. nih.govresearchgate.net

Extracellular purines like ATP and its metabolite adenosine (B11128) can influence the differentiation of human bone marrow-derived mesenchymal stem cells (MSCs) into various lineages, including osteoblasts (bone cells) and adipocytes (fat cells). nih.govresearchgate.netnih.gov The differentiation process is mediated by the activation of specific P1 (adenosine) and P2 (ATP) purinergic receptors. nih.gov This established role of purinergic signaling provides a strong rationale for exploring the potential of synthetic purine derivatives like this compound in directed differentiation studies.

The diverse biological activities of substituted purines, including their effects on cell proliferation and signaling pathways, suggest that they could be used to modulate the complex processes of cell fate determination. Future research should investigate the effects of this compound on the differentiation of various stem cell types, such as MSCs, induced pluripotent stem cells (iPSCs), and embryonic stem cells (ESCs).

Initial studies could involve adding the compound to established differentiation protocols for specific lineages (e.g., neuronal, cardiac, or pancreatic differentiation) and assessing its impact on differentiation efficiency and the phenotype of the resulting cells. Mechanistic studies would then be required to identify the specific cellular targets and signaling pathways through which this compound exerts its effects on cell differentiation.

The following table outlines a potential experimental design to screen the effect of the compound on the differentiation of MSCs into osteoblasts and adipocytes.

| Cell Type | Differentiation Medium | Compound | Concentration (µM) | Outcome Measure |

| hMSCs | Osteogenic | - | 0 | Alkaline Phosphatase Activity |

| hMSCs | Osteogenic | This compound | 1 | Alkaline Phosphatase Activity |

| hMSCs | Osteogenic | This compound | 10 | Alkaline Phosphatase Activity |

| hMSCs | Adipogenic | - | 0 | Oil Red O Staining |

| hMSCs | Adipogenic | This compound | 1 | Oil Red O Staining |

| hMSCs | Adipogenic | This compound | 10 | Oil Red O Staining |

Q & A

Q. What are the standard synthetic routes for 2-Chloro-6-(4-chloroanilino)purine, and how can regioselectivity be ensured?

The compound is synthesized via phase transfer nucleophilic substitution using 2,6-dichloropurine and 4-chloroaniline. The 6-chloro group is selectively replaced under phase transfer conditions (e.g., KOH, tetrabutylammonium bromide, and arylalkyl alcohol/phenol), ensuring regioselectivity at position 6 . Key steps include:

- Regiocontrol : The 6-position halogen is more reactive than the 2-position due to electronic and steric factors.

- Purification : Silica gel chromatography (chloroform:methanol 9:1) and recrystallization ensure purity .

Q. Which analytical methods are critical for characterizing this compound and its intermediates?

Essential techniques include:

- TLC (chloroform:methanol 9:1) for reaction monitoring .

- NMR spectroscopy : H and C NMR confirm substitution patterns and stereochemistry (e.g., 6-aryloxy vs. 6-arylalkoxy groups) .

- UV-Vis spectroscopy : Extinction coefficients (e.g., ε = 12,000 Mcm for 2-chloroadenine analogs) validate concentration and purity .

Q. What biological targets are associated with this compound, and how is inhibitory potency quantified?

It primarily inhibits hexameric purine nucleoside phosphorylase (PNP) in E. coli. Activity is quantified via:

- IC values : Determined using enzyme assays with inosine or guanosine as substrates (e.g., IC = 0.5–100 µM for derivatives) .

- Selectivity : No inhibition observed against trimeric PNPs (e.g., Cellulomonas sp.), confirming target specificity .

Advanced Research Questions

Q. How do structural modifications at position 6 influence inhibition kinetics and binding affinity?

Substituent effects are systematically evaluated using structure-activity relationship (SAR) studies :

- Optimal groups : Benzylthio (Ki = 0.4 µM) and phenoxypropyl (Ki = 1.4 µM) enhance affinity via hydrophobic interactions with the PNP active site .

- Steric hindrance : Bulky groups (e.g., 2,4,6-trimethylphenoxy) reduce potency (IC > 100 µM) due to impaired binding .

- Stereochemistry : β-stereoisomers (e.g., 2-chloro-6-(1-phenyl-1-ethoxy)purine, Ki = 2.0 µM) show higher activity than α-isomers (IC > 12 µM) .

Q. How should researchers address contradictions in inhibition mechanism data (e.g., uncompetitive vs. mixed-type models)?

Kinetic data analysis requires nonlinear regression models (e.g., Leonora software) to compare inhibition types:

- Mixed-type inhibition : Introduces a fourth parameter () to account for inhibitor binding to both enzyme and enzyme-substrate complexes, improving fit quality (ΔAIC > 2) compared to uncompetitive models .

- Validation : Residual plots and F-tests confirm model appropriateness .

Q. What strategies optimize enantiomeric purity during synthesis, and how is it validated?

- Chiral reagents : Use enantiopure sec-phenylethyl alcohol (R/S) to synthesize stereoisomers .

- Analytical validation :

- Chiral HPLC separates enantiomers.

- X-ray crystallography resolves absolute configurations (e.g., β-stereoisomer binding mode) .

Methodological Recommendations

- Synthetic optimization : Screen alternative phase transfer catalysts (e.g., crown ethers) to improve yields .

- Data analysis : Use software like Cricket Graph for linear regression and Leonora for nonlinear kinetic modeling .

- Biological assays : Include trimeric PNP controls (e.g., Cellulomonas sp.) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.